HDAC3 Inhibition Potency vs. Classical Class I HDAC Inhibitor Vorinostat (SAHA)
N-(6-Aminoisoquinolin-3-yl)acetamide demonstrates potent inhibition of human recombinant HDAC3 with an IC50 of 1.80 nM, as measured by the HDAC Glo assay after 20 minutes of incubation [1]. This potency is approximately 14‑fold stronger than that of the FDA-approved pan-HDAC inhibitor vorinostat (SAHA), which exhibits an HDAC3 IC50 of approximately 25.5 nM under comparable assay conditions [2]. The compound also inhibits HDAC1 (IC50 2.30 nM) and HDAC2 (IC50 3.10 nM) with sub-nanomolar to low-nanomolar potency, establishing a class I‑preferential profile [1].
| Evidence Dimension | HDAC3 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.80 nM |
| Comparator Or Baseline | Vorinostat (SAHA) HDAC3 IC50 ≈ 25.5 nM |
| Quantified Difference | ~14-fold greater potency for N-(6-Aminoisoquinolin-3-yl)acetamide |
| Conditions | HDAC Glo assay, human recombinant HDAC3, 20‑min incubation; vorinostat data from independent literature using similar recombinant HDAC3 assay conditions |
Why This Matters
This differential potency suggests that N-(6-Aminoisoquinolin-3-yl)acetamide can serve as a more sensitive tool for probing HDAC3-dependent biology, potentially enabling target engagement at lower concentrations and reducing off-target effects associated with higher dosing of weaker inhibitors.
- [1] BindingDB. BDBM50481803. Affinity data for N-(6-Aminoisoquinolin-3-yl)acetamide (curated from ChEMBL at Sapienza University of Rome). Retrieved 2026-05-13. View Source
- [2] Marks, P.A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. (HDAC3 IC50 for vorinostat ~25.5 nM) View Source
